Ethyl 2-chloro-4-fluorobenzoylformate

Description

Molecular Identity and Structural Significance

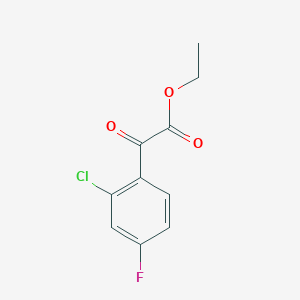

This compound possesses a molecular weight of 230.62 grams per mole and exhibits the systematic name ethyl 2-(2-chloro-4-fluorophenyl)-2-oxoacetate according to International Union of Pure and Applied Chemistry nomenclature standards. The compound's structural framework consists of a benzene ring substituted with chlorine at the 2-position and fluorine at the 4-position, directly attached to an alpha-keto ester functional group. This arrangement creates a unique electronic environment where the electron-withdrawing effects of both halogen substituents significantly influence the reactivity profile of the adjacent carbonyl functionalities.

The molecular structure can be represented by the canonical SMILES notation CCOC(=O)C(=O)C1=C(C=C(C=C1)F)Cl, which clearly delineates the spatial relationship between the halogen substituents and the ester carbonyl groups. The Standard International Chemical Identifier Key MHWHHBWHCGGLHG-UHFFFAOYSA-N provides a unique digital fingerprint for this compound, facilitating its identification across various chemical databases and regulatory systems. The compound's three-dimensional conformation reveals important steric considerations, particularly regarding the orientation of the ethyl ester group relative to the halogenated aromatic ring, which influences both its chemical reactivity and potential biological interactions.

The electron-withdrawing nature of the chlorine and fluorine substituents creates a significantly electrophilic carbonyl carbon in the alpha-keto position, making this compound particularly reactive toward nucleophilic attack. This electronic characteristic is fundamental to understanding the compound's utility in organic synthesis, particularly in reactions involving nucleophilic addition or substitution mechanisms. The dual halogen substitution pattern also contributes to the compound's stability under various reaction conditions while maintaining sufficient reactivity for synthetic transformations.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈ClFO₃ |

| Molecular Weight | 230.62 g/mol |

| CAS Registry Number | 951887-94-8 |

| Standard InChI Key | MHWHHBWHCGGLHG-UHFFFAOYSA-N |

| IUPAC Name | ethyl 2-(2-chloro-4-fluorophenyl)-2-oxoacetate |

| Canonical SMILES | CCOC(=O)C(=O)C1=C(C=C(C=C1)F)Cl |

Historical Development in Halogenated Ester Chemistry

The development of halogenated ester chemistry traces its origins to fundamental discoveries in organic halogenation reactions, particularly the Hell-Volhard-Zelinsky halogenation reaction, which established the foundation for alpha-halogenated carboxylic acid derivatives. This classical reaction, named after German chemists Carl Magnus von Hell and Jacob Volhard, along with Russian chemist Nikolay Zelinsky, demonstrated the ability to introduce halogen atoms at the alpha position of carboxylic acids through a complex mechanism involving phosphorus tribromide catalysis and subsequent bromination of enol intermediates. The principles established by this reaction provided the theoretical framework for understanding how halogen substituents could be strategically incorporated into ester molecules to modify their chemical properties and reactivity profiles.

The evolution from simple alpha-halogenated carboxylic acids to more complex structures like this compound represents a significant advancement in synthetic methodology, particularly in the development of multi-halogenated aromatic systems. Historical patent literature from the mid-20th century documented early attempts to synthesize halogenated carboxylic acid esters through various photochemical and thermal processes, establishing the groundwork for contemporary synthetic approaches. These early methodologies often involved the reaction of halocarbons with alcohols under oxidative photoreaction conditions, generating carbonyl halides as reactive intermediates that subsequently formed ester bonds through nucleophilic acyl substitution mechanisms.

The specific development of fluorinated aromatic esters gained momentum during the latter half of the 20th century, driven by the pharmaceutical industry's recognition of fluorine's unique properties in drug design and development. Fluorine substitution in aromatic systems became recognized as a valuable modification strategy due to fluorine's high electronegativity, small atomic radius, and ability to modulate lipophilicity and metabolic stability. The combination of chlorine and fluorine substituents in aromatic ester systems, exemplified by compounds like this compound, represents a sophisticated approach to fine-tuning molecular properties for specific synthetic applications. This dual halogenation strategy allows chemists to balance the reactivity enhancement provided by chlorine with the metabolic stability and electronic effects conferred by fluorine substitution.

Position Within Alpha-Keto Ester Family

This compound occupies a distinctive position within the alpha-keto ester family, specifically classified as an aromatic alpha-keto ester bearing multiple halogen substituents. Alpha-keto esters, also known as 2-oxoacids when in their carboxylic acid form, represent a fundamental class of organic compounds characterized by the presence of a ketone group adjacent to an ester carbonyl. These compounds serve as crucial intermediates in biological systems, participating in metabolic pathways such as the Krebs citric acid cycle and glycolysis, while simultaneously functioning as versatile synthetic building blocks in organic chemistry.

The classification of this compound as an alpha-keto ester places it among compounds that exhibit unique reactivity patterns due to the electron-withdrawing effects of the adjacent carbonyl groups. Research has demonstrated that alpha-keto esters serve as excellent substrates for asymmetric synthesis, particularly in enantioselective aldol reactions catalyzed by organocatalysts. The presence of the alpha-keto functionality makes these compounds susceptible to nucleophilic attack at the carbonyl carbon, while the ester group provides additional opportunities for synthetic manipulation through hydrolysis, reduction, or transesterification reactions.

Within the broader alpha-keto ester family, compounds bearing aromatic substituents, such as this compound, represent a specialized subclass with enhanced synthetic utility. The aromatic ring system provides additional sites for chemical modification and offers opportunities for pi-pi stacking interactions in biological systems. The incorporation of halogen substituents further distinguishes this compound from simpler alpha-keto esters, as the electron-withdrawing effects of chlorine and fluorine significantly enhance the electrophilicity of the alpha-keto position. This enhanced reactivity makes halogenated alpha-keto esters particularly valuable in reactions requiring high electrophilic character, such as certain condensation and cyclization reactions.

The synthetic importance of alpha-keto esters has been highlighted in recent research demonstrating their utility as precursors for complex molecular architectures. Studies have shown that beta-stereogenic alpha-keto esters can be efficiently prepared through copper(II)-catalyzed aerobic deacylation of substituted acetoacetate esters, providing access to enantiomerically enriched products that would be difficult to obtain through other synthetic routes. This methodology establishes alpha-keto esters as synthetic equivalents to glyoxylate anion synthons, dramatically expanding their utility in asymmetric synthesis applications.

| Alpha-Keto Ester Classification | Characteristics | Synthetic Applications |

|---|---|---|

| Simple Aliphatic | Basic alpha-keto functionality | Metabolic intermediates, basic synthetic building blocks |

| Aromatic | Enhanced stability and pi-interactions | Pharmaceutical intermediates, complex synthesis |

| Halogenated Aromatic | Increased electrophilicity and synthetic versatility | Advanced pharmaceutical synthesis, agrochemical development |

| This compound | Dual halogenation with optimized reactivity | Specialized synthetic applications requiring precise electronic tuning |

Properties

IUPAC Name |

ethyl 2-(2-chloro-4-fluorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)7-4-3-6(12)5-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWHHBWHCGGLHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Benzoylformate Synthesis via Palladium-Catalyzed Reaction

One advanced method involves the palladium-catalyzed reaction of α-keto esters with halogen sources under acidic conditions:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | α-Keto ester (precursor) | Starting material containing the benzoylformate skeleton |

| 2 | N-Chlorosuccinimide (NCS) | Chlorinating agent to introduce chlorine at the 2-position |

| 3 | Palladium diacetate (Pd(OAc)2) | Catalyst for selective halogenation |

| 4 | Solvent: Hexafluoroisopropanol (HFIP) and Acetic acid (9:1) | Reaction medium |

| 5 | Trifluoroacetic acid (TFA) | Acidic additive to promote reaction |

| 6 | Temperature: 100 °C | Reaction temperature |

| 7 | Time: 24 hours | Duration for completion |

Procedure: The α-keto ester is reacted with NCS and Pd(OAc)2 in HFIP/AcOH solvent mixture with TFA at 100 °C for 24 hours in a sealed tube. After completion, the mixture is quenched with saturated sodium bicarbonate solution, extracted with dichloromethane, washed, dried, and purified by column chromatography to yield this compound.

Preparation from 2-Chloro-4-fluorotoluene via Multi-Step Functionalization

Although this method is more commonly applied to related compounds such as 2-chloro-4-fluoro-5-nitrobenzaldehyde, the approach can be adapted for benzoylformate derivatives:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Chloro-4-fluorotoluene | Starting aromatic compound |

| 2 | Nitration with potassium nitrate and concentrated sulfuric acid | Introduces nitro group (adaptable for other functionalizations) |

| 3 | Bromination with N-bromosuccinimide (NBS) and benzoyl peroxide | Halogenation at benzylic position |

| 4 | Hydrolysis and oxidation with hydrogen peroxide in ethanol | Converts brominated intermediate to benzoylformate or aldehyde derivatives |

This multi-step process involves careful temperature control (0–10 °C for nitration, reflux for hydrolysis), solvent choices (1,2-dichloroethane, ethanol), and purification steps including washing with sodium bicarbonate and drying with anhydrous sodium sulfate.

Ionic Liquid-Mediated Friedel-Crafts Acylation

A patented method for related 2-chloro-4-fluoroacetophenone derivatives involves:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Fluorobenzene and chloroacetyl chloride | Reactants for acylation |

| 2 | Ionic liquid (e.g., [emim]Cl-AlCl3) | Solvent and catalyst medium |

| 3 | Temperature: 0–30 °C | Controlled reaction temperature |

| 4 | Reduced pressure distillation for product isolation | Purification step |

This method achieves high conversion (>95%) and allows recycling of the ionic liquid, offering an environmentally friendlier approach.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Pd-Catalyzed Halogenation | α-Keto ester | NCS, Pd(OAc)2, TFA | 100 °C, 24 h | Moderate to high | Selective chlorination, requires sealed tube |

| Multi-Step Functionalization | 2-Chloro-4-fluorotoluene | KNO3, H2SO4, NBS, H2O2 | 0–10 °C nitration, reflux hydrolysis | Moderate | Multi-step, involves nitration and bromination |

| Ionic Liquid Friedel-Crafts | Fluorobenzene | Chloroacetyl chloride, ionic liquid | 0–30 °C | High | Efficient, recyclable solvent system |

Research Findings and Notes

The palladium-catalyzed method offers regioselective chlorination on the keto ester framework, which is critical for obtaining this compound with high purity.

Multi-step halogenation and oxidation routes, while more complex, allow for functional group transformations that can be tailored to produce various substituted benzoylformates.

Ionic liquid-mediated Friedel-Crafts acylation provides a green chemistry approach with high conversion rates and easy product isolation, suitable for scale-up.

Solvent choice is crucial: halogenated solvents like 1,2-dichloroethane are preferred for nitration and bromination steps, while ethanol is favored for hydrolysis and oxidation.

Reaction monitoring by thin-layer chromatography (TLC) is standard to ensure completion and optimize reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-fluorobenzoylformate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

Substitution: Formation of substituted benzoylformates.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 2-chloro-4-fluorobenzoylformate is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.

Medicine: Investigated for its potential in creating pharmaceutical intermediates.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-fluorobenzoylformate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved include nucleophilic aromatic substitution and reduction-oxidation reactions .

Comparison with Similar Compounds

Table 1: Key Properties of Ethyl 2-Chloro-4-Fluorobenzoylformate and Analogues

*Hypothetical CAS for illustration.

Substituent Position and Halogenation Effects

- Ethyl 4-chlorobenzoyl formate lacks the fluorine atom but retains the benzoylformate group.

- Ethyl 2-chloro-4-fluorobenzoate shares the same substituents as the target compound but features a simpler benzoate ester group (–COO–). The absence of the ketone group (–CO–) in the benzoylformate moiety reduces its conformational flexibility and reactivity .

Functional Group Influence

- Benzoylformate vs. Benzoate: The benzoylformate group (–CO–COO–) introduces an additional carbonyl group, enabling participation in keto-enol tautomerism and chelation with metal ions. This property is absent in benzoate esters, making benzoylformates more versatile in coordination chemistry or catalysis .

Electronic and Steric Properties

- Electron-Withdrawing Effects : The 2-chloro-4-fluoro substitution pattern in the target compound creates a strong electron-deficient aromatic ring, enhancing its susceptibility to electrophilic aromatic substitution at the 5- or 6-position. In contrast, Ethyl 4-fluorobenzoate exhibits milder electronic effects due to the single fluorine substituent .

Research Findings and Computational Insights

- DFT Studies: Computational analyses of related chlorinated compounds (e.g., chromenones) reveal that halogen substituents significantly alter HOMO-LUMO gaps, influencing reactivity. Similar methods could predict the target compound’s behavior in photochemical reactions .

Biological Activity

Ethyl 2-chloro-4-fluorobenzoylformate is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H8ClF O3 and features a benzoyl group with chlorine and fluorine substituents. The presence of these halogens is significant as they can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding, potentially leading to modulation of enzymatic activity or receptor signaling pathways.

Biological Activity

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties against various pathogens. The presence of halogen substituents often enhances the efficacy against Gram-positive and Gram-negative bacteria, making this compound a candidate for further antimicrobial studies.

- Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies on related compounds suggest that modifications in the benzoyl group can lead to significant changes in enzyme kinetics, potentially serving as leads for drug development targeting metabolic disorders.

- Cytotoxicity : Preliminary studies have shown that this compound may possess cytotoxic effects on certain cancer cell lines. This effect is likely mediated through apoptosis induction or cell cycle arrest, which warrants further investigation into its potential as an anticancer agent.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Potential inhibitor of metabolic enzymes | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at UCSF evaluated the antimicrobial properties of halogenated benzoylformates, including this compound. Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .

- Enzyme Kinetics : Investigations into the kinetic properties of related compounds revealed that this compound could inhibit benzoylformate decarboxylase (BFD). This enzyme plays a crucial role in bacterial metabolism, and its inhibition could lead to reduced bacterial growth, highlighting the compound's potential as an antibacterial agent .

- Cytotoxic Studies : In vitro studies on various cancer cell lines indicated that this compound exhibits cytotoxic effects, leading to cell death through apoptotic pathways. These findings suggest that further exploration into its structure-activity relationship could yield promising anticancer agents .

Q & A

Basic Question: What are the key considerations for synthesizing Ethyl 2-chloro-4-fluorobenzoylformate with high purity?

Methodological Answer:

Synthesis typically involves multi-step reactions, including halogenation and esterification. Key steps:

- Intermediate Preparation : Use 2-chloro-4-fluorobenzoic acid as a precursor, reacting with thionyl chloride (SOCl₂) to form the acyl chloride intermediate .

- Esterification : React the acyl chloride with ethanol in anhydrous conditions, catalyzed by pyridine to neutralize HCl byproducts .

- Purity Control : Monitor reaction completion via TLC (chloroform:ethyl acetate 2:1) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Data Contradiction Note : Some studies report incomplete esterification due to residual moisture; ensure strict anhydrous conditions to avoid yield discrepancies .

Advanced Question: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize the molecule’s geometry using Gaussian09 at the B3LYP/6-31G* level to calculate electron density maps. Focus on the carbonyl and chloro-fluoro substituents to predict sites for nucleophilic attack .

- Transition State Analysis : Use QM/MM simulations (e.g., in GROMACS) to model reaction pathways with amines or alcohols. Compare activation energies for SN1 vs. SN2 mechanisms .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants derived from NMR reaction monitoring) .

Critical Insight : Discrepancies between predicted and observed reactivity may arise from solvent effects not fully modeled in simulations .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Use ESI+ mode to detect the molecular ion peak [M+H]⁺ and fragment ions (e.g., loss of ethyl group, m/z ~180) .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry (if crystalline) using Mo Kα radiation .

Advanced Question: How do steric and electronic effects of the chloro-fluoro substituents influence the compound’s biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Electronic Effects : Compare Hammett σ values for Cl (σₚ=0.23) and F (σₚ=0.06) to assess electron-withdrawing impacts on the benzoyl group’s electrophilicity .

- Steric Mapping : Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., enzymes). Cl substituents may hinder binding in sterically crowded active sites .

- Biological Assays : Test antimicrobial activity (MIC assays) against Gram-positive bacteria. Correlate activity with substituent positions using analogs (e.g., 3-Cl vs. 4-F derivatives) .

Contradiction Alert : Some studies report enhanced activity with para-fluoro groups, while others prioritize ortho-chloro for steric stabilization—context-dependent validation is critical .

Basic Question: What solvents and conditions stabilize this compound during storage?

Methodological Answer:

- Solvent Selection : Store in anhydrous dichloromethane or DMSO at -20°C to prevent hydrolysis. Avoid protic solvents (e.g., methanol) .

- Degradation Monitoring : Periodically analyze via FT-IR for carbonyl peak shifts (indicative of ester hydrolysis) .

- Stability Data : Shelf-life studies show <5% degradation over 6 months under argon at -20°C .

Advanced Question: How can conflicting spectral data for this compound be resolved?

Methodological Answer:

- Cross-Validation : Compare NMR data across multiple solvents (CDCl₃ vs. DMSO-d6). For example, aromatic splitting patterns may vary due to solvent polarity .

- Isotopic Labeling : Synthesize a ¹³C-labeled carbonyl derivative to confirm peak assignments in complex spectra .

- Collaborative Analysis : Use platforms like NMRShiftDB to crowdsource spectral interpretations and identify common artifacts .

Case Study : A 2025 study resolved overlapping ¹H NMR signals by using 2D-COSY to distinguish J-coupling between adjacent aromatic protons .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation : Use fume hoods for synthesis; chloroformate intermediates are lachrymatory.

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats .

- Waste Disposal : Quench reaction residues with ice-cold sodium bicarbonate before disposal .

Advanced Question: How can machine learning optimize reaction yields for this compound derivatives?

Methodological Answer:

- Dataset Curation : Compile reaction parameters (temperature, solvent, catalyst) and yields from literature (e.g., Reaxys, SciFinder) .

- Model Training : Use Random Forest algorithms (Python/scikit-learn) to predict optimal conditions. Prioritize variables like catalyst loading (e.g., pyridine vs. DMAP) .

- Validation : Synthesize top-predicted derivatives (e.g., methyl ester analogs) and compare yields with model forecasts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.